molecular formula C8H16ClF2NO B6276075 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride CAS No. 2763777-68-8

2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride

Cat. No. B6276075
CAS RN: 2763777-68-8
M. Wt: 215.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride, also known as compound A, is an organic compound that has recently been studied for its potential applications in scientific research. Compound A is a cyclic amine with a difluorocyclohexyl group and is an important intermediate for the synthesis of a variety of compounds. Compound A has been used for the synthesis of biologically active compounds, including drugs and other molecules. Compound A has been found to have a variety of biochemical and physiological effects, and it has been studied for its potential uses in laboratory experiments.

Scientific Research Applications

Compound A has been studied for its potential applications in scientific research. Compound A has been used for the synthesis of biologically active 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochlorides, including drugs and other molecules. Compound A has also been used in the synthesis of fluorescent molecules, which can be used to detect and monitor biochemical reactions. Compound A has also been used in the synthesis of peptides, which can be used for drug delivery and other applications. Compound A has also been used for the synthesis of 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochlorides that can be used for the detection and identification of various chemicals and 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochlorides.

Mechanism of Action

The mechanism of action of 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride A is not yet fully understood. However, it is believed that 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride A interacts with various proteins and enzymes in the body to produce a variety of biochemical and physiological effects. Compound A has been found to interact with various enzymes, including proteases, lipases, and other enzymes, to produce a variety of biochemical and physiological effects. Compound A has also been found to interact with various proteins, including receptors, to produce a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
Compound A has been found to have a variety of biochemical and physiological effects. Compound A has been found to interact with various enzymes, including proteases, lipases, and other enzymes, to produce a variety of biochemical and physiological effects. Compound A has also been found to interact with various proteins, including receptors, to produce a variety of biochemical and physiological effects. Compound A has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties. Compound A has also been found to have neuroprotective and neuroregenerative properties.

Advantages and Limitations for Lab Experiments

Compound A has several advantages and limitations for use in laboratory experiments. Compound A is relatively easy to synthesize, and it can be produced in large quantities. Compound A has also been found to be relatively stable, and it is not easily degraded by light or heat. Compound A is also relatively non-toxic, making it safe for use in laboratory experiments. However, 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride A is also relatively expensive, and it can be difficult to obtain in large quantities.

Future Directions

Compound A has potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. Compound A could be used to develop new drugs and therapeutics for various diseases and conditions. Compound A could also be used to develop new fluorescent probes for the detection and monitoring of biochemical reactions. Compound A could also be used to develop new peptides for drug delivery and other applications. Compound A could also be used to develop new 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochlorides for the detection and identification of various chemicals and 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochlorides. Compound A could also be used to develop new 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochlorides for the synthesis of biologically active 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochlorides.

Synthesis Methods

Compound A can be synthesized using a variety of methods, including chemical and enzymatic methods. The chemical synthesis of 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride A involves the use of a variety of reagents, such as hydrochloric acid, sodium hydroxide, and other organic 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochlorides. The reaction of these reagents yields the desired 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride A in a few steps. The enzymatic synthesis of 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride A involves the use of enzymes, such as lipases and proteases, to catalyze the reaction of the reagents. The enzymatic synthesis of 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride A is more efficient than the chemical synthesis and yields higher yields of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4,4-difluorocyclohexanone", "ethyl magnesium bromide", "hydroxylamine hydrochloride", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Preparation of 4,4-difluorocyclohexanone oxime", "4,4-difluorocyclohexanone is reacted with hydroxylamine hydrochloride in ethanol to form 4,4-difluorocyclohexanone oxime.", "Step 2: Reduction of 4,4-difluorocyclohexanone oxime", "4,4-difluorocyclohexanone oxime is reduced with sodium borohydride in ethanol to form 4,4-difluorocyclohexylamine.", "Step 3: Alkylation of 4,4-difluorocyclohexylamine", "4,4-difluorocyclohexylamine is reacted with ethyl magnesium bromide to form 2-(1-amino-4,4-difluorocyclohexyl)ethanol.", "Step 4: Quaternization of 2-(1-amino-4,4-difluorocyclohexyl)ethanol", "2-(1-amino-4,4-difluorocyclohexyl)ethanol is quaternized with hydrochloric acid to form 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride." ] }

CAS RN

2763777-68-8

Product Name

2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride

Molecular Formula

C8H16ClF2NO

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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